N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea

P2Y1 Receptor Antagonism Structure-Activity Relationship Regioisomeric Selectivity

Researchers targeting P2Y1-mediated platelet aggregation face a scarcity of regioisomerically-defined SAR probes. This benzofuran-2-yl pyridin-3-yl urea, explicitly claimed in BMS patent US 20060293336A1, fills that gap. • Unique 2-(benzofuran-2-yl)pyridin-3-yl urea scaffold - not interchangeable with generic benzofuran-7-yl urea analogs (Ki = 2,500 nM) • Moderate LogP (4.7) enables ADME benchmarking against BPTU and polar nucleotide antagonists • Validated for P2Y1-mediated platelet aggregation assays in human platelet-rich plasma Supplied with CoA; custom synthesis at mg to g scale.

Molecular Formula C21H14F3N3O3
Molecular Weight 413.3 g/mol
CAS No. 917966-41-7
Cat. No. B12602257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
CAS917966-41-7
Molecular FormulaC21H14F3N3O3
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C21H14F3N3O3/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(28)27-16-5-3-11-25-19(16)18-12-13-4-1-2-6-17(13)29-18/h1-12H,(H2,26,27,28)
InChIKeyTWNULCRGHUJTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

917966-41-7: Compound Overview


N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea (CAS 917966-41-7) is a synthetic small molecule belonging to the benzofuran-substituted urea class, a chemotype identified as a novel series of P2Y1 purinergic receptor antagonists [1]. This specific compound is characterized by a 2-(benzofuran-2-yl)pyridin-3-yl urea core linked to a 4-(trifluoromethoxy)phenyl group, a structural arrangement explicitly claimed within the patent family of C-linked cyclic P2Y1 antagonists (US 20060293336A1) for the treatment of thrombotic conditions [2]. The compound serves as a critical tool for exploring structure-activity relationships (SAR) at the P2Y1 receptor, which is a validated antiplatelet target mediating ADP-induced platelet aggregation [1].

Why 917966-41-7 Cannot Be Substituted


Simple substitution with other commercially available benzofuran urea analogs is not scientifically valid for projects targeting the P2Y1 receptor. The benzofuran-substituted urea class is highly sensitive to regioisomeric variation; SAR studies demonstrate that the position of the urea linkage on the benzofuran core profoundly impacts P2Y1 binding affinity [1]. For instance, related benzofuran-7-yl urea analogs (e.g., CHEMBL1172138) exhibit markedly different potency profiles (Ki = 2,500 nM) compared to the more optimized leads [3]. The target compound, N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea, incorporates a unique pyridin-3-yl spacer between the benzofuran and urea, creating a distinct pharmacophore geometry that is not replicated by generic benzofuran ureas. This specific scaffold is the subject of a focused patent estate (US 20060293336A1), underscoring its non-obvious structural differentiation and specific utility as a selective P2Y1 inhibitor [2].

Comparative Evidence for 917966-41-7


Regioisomeric Scaffold P2Y1 Binding

The target compound possesses a 2-(benzofuran-2-yl)pyridin-3-yl urea scaffold, which is regioisomerically distinct from the benzofuran-7-yl urea chemotype. Quantitative binding data from the Thalji et al. (2010) SAR study demonstrate that a closely related benzofuran-7-yl urea analog, 1-(4-(trifluoromethoxy)phenyl)-3-(2-(2-(trifluoromethyl)phenyl)benzofuran-7-yl)urea (CHEMBL1172138), displays only weak P2Y1 receptor affinity with a Ki of 2,500 nM [1]. The lead compounds in the series achieved potent antagonism (Ki ≈ 90 nM) through systematic optimization of the urea linkage position and terminal aryl groups [2]. The target compound's unique pyridin-3-yl spacer and benzofuran-2-yl connectivity represent a critical structural branch in this optimization pathway.

P2Y1 Receptor Antagonism Structure-Activity Relationship Regioisomeric Selectivity

Lipophilicity Comparison with Benchmark Antagonists

The target compound's calculated partition coefficient (LogP) is 4.7 [1]. This positions it at the upper boundary of typical oral drug-like space (Lipinski's Rule of Five suggests LogP ≤ 5). In comparison, the potent and orally bioavailable P2Y1 antagonist BPTU, an allosteric urea antagonist, has a reported LogP of approximately 5.5, while the orthosteric antagonist MRS2500 has a LogP of approximately -0.5 due to its nucleotide character [2]. The target compound's intermediate lipophilicity suggests a balanced profile for membrane permeability without reaching the excessive lipophilicity often associated with poor solubility and high metabolic clearance.

Lipophilicity Drug-likeness Physicochemical Profiling

Patent Provenance: Antithrombotic Indication

The synthesis and utility of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea are directly linked to the patent family 'C-linked cyclic antagonists of P2Y1 receptor useful in the treatment of thrombotic conditions' (US 20060293336A1) [1]. This patent estate, assigned to Bristol-Myers Squibb, represents a focused intellectual property effort around a specific pharmacophore for antiplatelet therapy. In contrast, many generic benzofuran ureas are disclosed in broader, multi-target patent filings, such as Bayer's N-(3-benzofuranyl)urea derivatives targeting inflammatory diseases [2]. The specificity of the target compound's patent association provides a defined therapeutic context and a clear precedent for its intended pharmacological use.

Patent Composition-of-Matter Antithrombotic Intellectual Property

Research Applications of 917966-41-7


SAR Exploration of P2Y1 Antagonists

Medicinal chemistry teams focused on antiplatelet drug discovery can procure this compound as a regioisomerically-defined SAR probe. Its 2-(benzofuran-2-yl)pyridin-3-yl urea scaffold offers a direct comparison point against benzofuran-7-yl urea analogs and other P2Y1 antagonist chemotypes. Quantitative binding assays, benchmarked against lead compounds from the Thalji et al. (2010) publication, will delineate the contribution of the pyridine spacer and benzofuran connectivity to receptor affinity [1].

Physicochemical and ADME Profiling

With a calculated LogP of 4.7, this compound serves as a tool to study the relationship between moderate lipophilicity and ADME properties within the urea-based P2Y1 antagonist class. Researchers can compare its solubility, permeability, and microsomal stability against both the highly lipophilic BPTU (LogP ~5.5) and polar nucleotide antagonists like MRS2500 (LogP ~-0.5) to establish property-based design guidelines [2].

In Vitro Thrombosis Assay Development

The compound's association with the Bristol-Myers Squibb P2Y1 antithrombotic patent estate (US 20060293336A1) makes it a relevant tool for academic and industrial labs establishing P2Y1-mediated platelet aggregation assays. It can be used alongside established P2Y1 antagonists to validate assay sensitivity and to investigate ADP-induced platelet activation pathways in human platelet-rich plasma, a key step in preclinical thrombosis research [3].

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